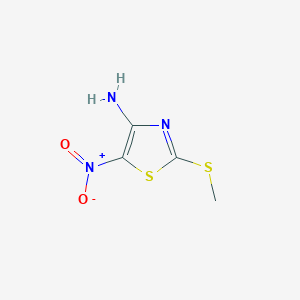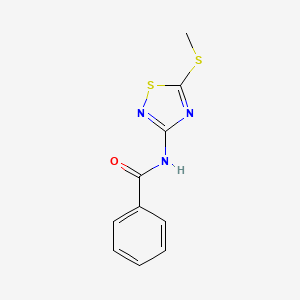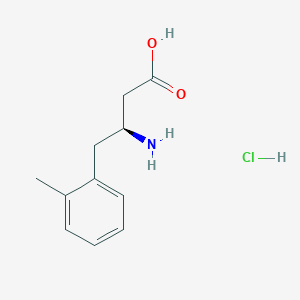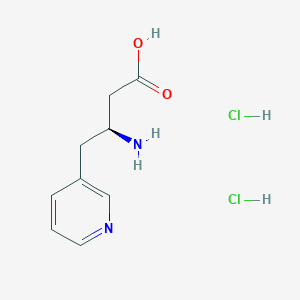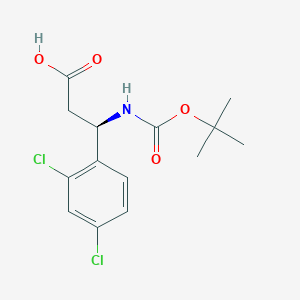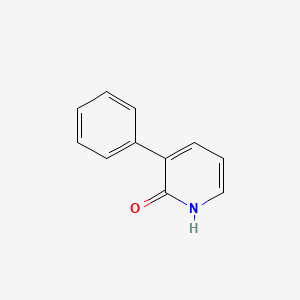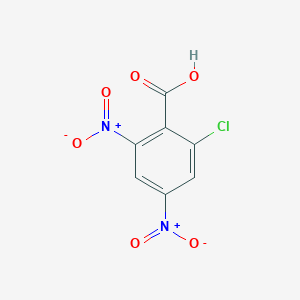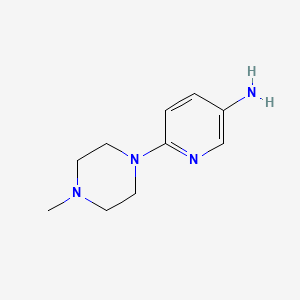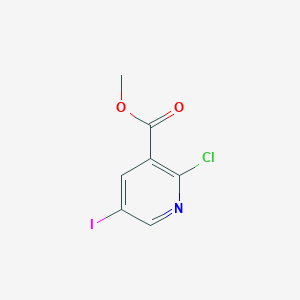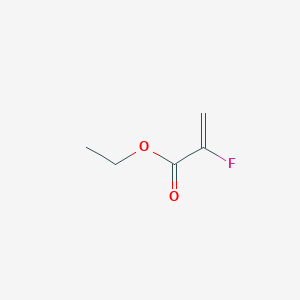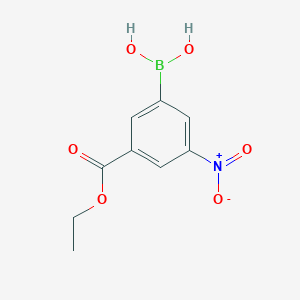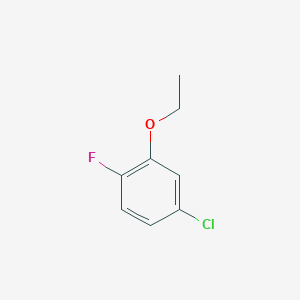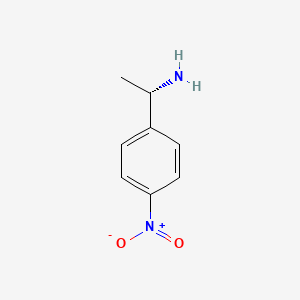
(S)-1-(4-nitrophenyl)ethanamine
Descripción general
Descripción
“(S)-1-(4-nitrophenyl)ethanamine” is also known as “4-Nitrophenethylamine”. It is a chemical compound with the linear formula O2NC6H4CH2CH2NH2 . The compound is typically sold in the form of a hydrochloride salt .
Synthesis Analysis
The reduction of 4-nitrophenol (4-NiP) to 4-aminophenol (4-AP) with an excess of sodium borohydride is a commonly used reaction to assess the catalytic activity of metallic nanoparticles . This reaction is considered both a potentially important step in industrial water treatment and an attractive, commercially relevant synthetic pathway .Molecular Structure Analysis
The molecular structure of “(S)-1-(4-nitrophenyl)ethanamine” can be represented by the SMILES stringCl.NCCc1ccc(cc1)N+=O . The InChI key for this compound is JVMHULJEYUQYSH-UHFFFAOYSA-N . Chemical Reactions Analysis
The reduction of 4-nitrophenol (4-NiP) to 4-aminophenol (4-AP) with an excess of sodium borohydride is a common reaction involving this compound . The reaction kinetics can be affected by the solvent used, with the addition of methanol, ethanol, or isopropanol to the reaction mixture leading to a decrease in the reaction rate .Physical And Chemical Properties Analysis
“(S)-1-(4-nitrophenyl)ethanamine” is a solid with a melting point of 200 °C (dec.) (lit.) . Its molecular weight is 202.64 .Aplicaciones Científicas De Investigación
Chemical Synthesis and Derivative Studies
(S)-1-(4-nitrophenyl)ethanamine and its derivatives have been explored for various synthetic applications. For instance, the preparation of isotopically enriched derivatives like N-methyl-2-(4-nitrophenoxy)ethanamine has been described, providing valuable insights into chemical synthesis processes (Yilmaz & Shine, 1988). Additionally, the synthesis of 2-(Phenylthio) ethanamine, an intermediate of a Bcl-2 inhibitor, has been conducted using 4-nitrophthalimide, which shows the potential utility of (S)-1-(4-nitrophenyl)ethanamine derivatives in pharmaceutical development (Zhou Youjun, 2010).
Pharmacological Research
Research has also been conducted on substituted N‐benzylphenethylamines, including derivatives of (S)-1-(4-nitrophenyl)ethanamine, to understand their pharmacological properties, especially in the context of their affinity and efficacy at certain receptors (Eshleman et al., 2018). These studies are significant for understanding the neurochemical pharmacology of psychoactive substances.
Catalysis and Material Science
The compound has been studied in the context of transfer hydrogenation of ketones, catalyzed by chiral (pyridyl)imine nickel(ii) complexes. This highlights its role in catalysis and material science research (Kumah et al., 2019). Furthermore, its use in molecular electronic devices exhibiting unique properties like negative differential resistance has been explored, indicating its potential in the development of advanced materials and electronic components (Chen et al., 1999).
Biomedical Applications
In the biomedical field, derivatives of (S)-1-(4-nitrophenyl)ethanamine have been synthesized for potential use in antiviral medications, especially targeting COVID-19. This includes studies on Schiff bases synthesized for antimicrobial and antidiabetic studies, which can be significant in the context of new therapeutic agents (S. G et al., 2023).
Direcciones Futuras
The reduction of 4-nitrophenol (4-NiP) to 4-aminophenol (4-AP) with an excess of sodium borohydride is considered a potentially important step in industrial water treatment and an attractive, commercially relevant synthetic pathway . The effects of solvent properties on reaction kinetics must be considered for unambiguous comparison and optimization of the catalytic performance of metallic nanoparticles in the liquid phase 4-NiP reduction .
Propiedades
IUPAC Name |
(1S)-1-(4-nitrophenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-6(9)7-2-4-8(5-3-7)10(11)12/h2-6H,9H2,1H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAEVOBPXEHVUFY-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70361438 | |
| Record name | (1S)-1-(4-Nitrophenyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70361438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(4-nitrophenyl)ethanamine | |
CAS RN |
4187-53-5 | |
| Record name | (1S)-1-(4-Nitrophenyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70361438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

